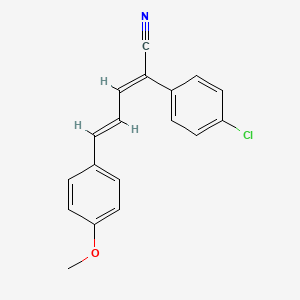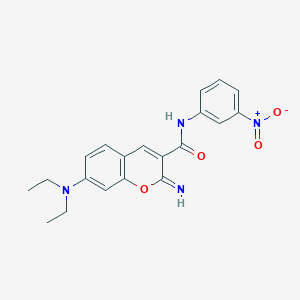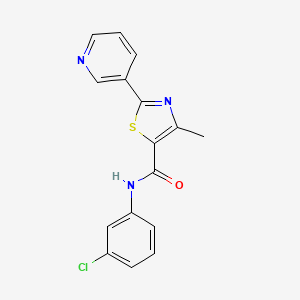![molecular formula C13H13N3O3S B4692318 methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4692318.png)
methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate
Übersicht
Beschreibung
Methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate, also known as MPTC, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment. MPTC belongs to the class of thiophene derivatives, which have been found to possess diverse biological activities.
Wirkmechanismus
The mechanism of action of methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate involves the inhibition of tubulin polymerization, which is essential for cell division. methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This ultimately leads to cell death.
Biochemical and Physiological Effects:
methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate has been found to have low toxicity and high selectivity towards cancer cells. In addition to its anti-cancer properties, methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate has also been shown to possess anti-inflammatory and antioxidant activities. methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate in lab experiments include its high potency and selectivity towards cancer cells, low toxicity, and ease of synthesis. However, the limitations of using methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate include its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate could focus on the development of more soluble analogs, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its mechanism of action in more detail. Additionally, the use of methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate in animal models could provide valuable insights into its efficacy and toxicity in vivo. Overall, methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate shows great promise as a potential anti-cancer agent and warrants further investigation.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
methyl 3-[[(Z)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-16-8-9(7-14-16)3-4-11(17)15-10-5-6-20-12(10)13(18)19-2/h3-8H,1-2H3,(H,15,17)/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFCRGXSAZDAEO-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\C(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4692237.png)

![2-methoxyethyl 4-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4692245.png)
![5-[4-(benzyloxy)benzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4692254.png)

![2-(4-methylphenyl)-5-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4692270.png)
![3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4692278.png)
![ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4692281.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4692294.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4692301.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4692320.png)
![2-(3-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4692326.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4692331.png)